5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole
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Overview
Description
5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a hept-1-en-5-yn-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole typically involves the following steps:
Formation of the Hept-1-en-5-yn-4-yl Intermediate: This intermediate can be synthesized through the reaction of 5,6-dibromo-1-hexene with methyl iodide.
Coupling with Benzodioxole: The hept-1-en-5-yn-4-yl intermediate is then coupled with 1,3-benzodioxole under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hept-1-en-5-yne: Shares the hept-1-en-5-yn-4-yl group but lacks the benzodioxole ring.
2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene: Contains a similar hept-1-en-5-yn-4-yl group but with a different aromatic ring.
Uniqueness
5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the hept-1-en-5-yn-4-yl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
648433-44-7 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-hept-1-en-5-yn-4-yl-1,3-benzodioxole |
InChI |
InChI=1S/C14H14O2/c1-3-5-11(6-4-2)12-7-8-13-14(9-12)16-10-15-13/h3,7-9,11H,1,5,10H2,2H3 |
InChI Key |
KZRVVEOVFDJPIW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC=C)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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